molecular formula C27H31NO3S2 B608404 KY-226 CAS No. 1621673-53-7

KY-226

Katalognummer: B608404
CAS-Nummer: 1621673-53-7
Molekulargewicht: 481.669
InChI-Schlüssel: MKXMABKUVSOEJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

KY-226 ist ein potenter, selektiver, oral aktiver und allosterischer Inhibitor der Protein-Tyrosin-Phosphatase 1B. Diese Verbindung hat sich als vielversprechend für die Behandlung von Diabetes und Fettleibigkeit erwiesen, indem sie die Insulin- und Leptin-Signalübertragung verstärkt. Darüber hinaus hat this compound neuroprotektive Wirkungen gegen zerebrale ischämische Schäden gezeigt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktionen. Der detaillierte Syntheseweg und die Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Synthese die Verwendung verschiedener organischer Reagenzien und Katalysatoren unter kontrollierten Bedingungen beinhaltet, um eine hohe Reinheit und Ausbeute zu erzielen .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound erfolgt unter strengen Bedingungen, um Konsistenz und Qualität zu gewährleisten. Der Prozess beinhaltet typischerweise die großtechnische Synthese unter optimierten Reaktionsbedingungen, gefolgt von Reinigungsschritten wie Kristallisation und Chromatographie, um das Endprodukt mit hoher Reinheit zu erhalten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of KY-226 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various organic reagents and catalysts under controlled conditions to achieve high purity and yield .

Industrial Production Methods

Industrial production of this compound is carried out under stringent conditions to ensure consistency and quality. The process typically involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen

KY-226 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

    Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

    Reduktion: Reduktionsreaktionen können this compound in reduzierte Formen umwandeln.

    Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

    Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

    Substitution: Verschiedene Nukleophile und Elektrophile können unter geeigneten Bedingungen verwendet werden, um Substitutionsreaktionen zu erzielen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu oxidierten Derivaten mit veränderten funktionellen Gruppen führen, während die Reduktion zu reduzierten Formen mit unterschiedlichen chemischen Eigenschaften führen kann .

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

The therapeutic applications of KY-226 are extensive, particularly in the following areas:

Anti-Infection

This compound has demonstrated efficacy against various pathogens, including:

  • Viral Infections : It shows promise in inhibiting the replication of viruses such as HIV, Dengue virus, and Influenza virus .
  • Bacterial Infections : The compound has been evaluated for its antibacterial properties, particularly against resistant strains .

Cancer Research

In cancer biology, this compound is explored for its role in:

  • Apoptosis Induction : It influences apoptotic pathways, potentially enhancing the effectiveness of existing chemotherapeutics .
  • Antibody-drug Conjugates : this compound is being investigated as part of targeted therapies that utilize antibody-drug conjugates to deliver cytotoxic agents directly to cancer cells .

Metabolic Disorders

Research indicates that this compound can modulate metabolic pathways related to obesity and diabetes:

  • Adipocyte Differentiation : Studies have shown that this compound affects adipocyte differentiation and may help in weight management by altering metabolic signaling pathways .
  • Insulin Sensitivity : By inhibiting PTP1B, this compound enhances insulin signaling, which is beneficial in treating type 2 diabetes mellitus .

Case Studies and Experimental Findings

Several case studies have highlighted the applications of this compound in experimental settings:

Neuroprotection in Ischemia

Research conducted on animal models demonstrated that administration of this compound post-cerebral ischemia preserved the activation of AKT, leading to improved outcomes concerning blood-brain barrier integrity and reduced neuronal death. This suggests its potential utility in stroke therapy .

Weight Management in Obesity Models

In studies utilizing db/db mice models, this compound administration resulted in reduced body weight gain and increased phosphorylation of STAT3 in hypothalamic regions associated with appetite regulation. This indicates a possible avenue for obesity treatment through metabolic modulation .

Data Table: Summary of Applications

Application AreaSpecific Use CasesObservational Outcomes
Anti-InfectionHIV, Influenza virusInhibition of viral replication
Cancer ResearchApoptosis induction, Antibody-drug conjugatesEnhanced efficacy of chemotherapeutics
Metabolic DisordersAdipocyte differentiation, Insulin sensitivityReduced weight gain, improved glucose metabolism
NeuroprotectionPost-cerebral ischemia treatmentPreservation of blood-brain barrier

Wirkmechanismus

KY-226 exerts its effects by selectively inhibiting protein tyrosine phosphatase 1B. This inhibition enhances insulin and leptin signaling, leading to improved glucose metabolism and reduced body weight. The molecular targets include the insulin receptor and downstream signaling molecules such as Akt and STAT3. The pathways involved include the insulin signaling pathway and the leptin signaling pathway .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

    SMAP-2: Ein weiterer Inhibitor der Protein-Tyrosin-Phosphatase 1B mit ähnlichen Auswirkungen auf die Insulin-Signalübertragung.

    JMS-053: Ein selektiver Inhibitor der Protein-Tyrosin-Phosphatase 1B mit neuroprotektiven Eigenschaften.

    Abyssinone V: Eine natürliche Verbindung mit inhibitorischen Wirkungen auf die Protein-Tyrosin-Phosphatase 1B.

Einzigartigkeit von KY-226

This compound zeichnet sich durch seine hohe Potenz, Selektivität und orale Bioverfügbarkeit aus. Im Gegensatz zu einigen anderen Inhibitoren aktiviert this compound nicht den Peroxisomen-Proliferator-aktivierten Rezeptor gamma, was es zu einer sichereren Option für die Langzeitbehandlung von Stoffwechselstörungen macht .

Biologische Aktivität

KY-226 is an allosteric inhibitor of protein tyrosine phosphatase 1B (PTP1B), a key regulator in various biological processes, including insulin signaling and neuronal protection. This compound has garnered attention for its potential therapeutic applications in conditions such as diabetes, obesity, and neuroprotection following ischemic events. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular pathways, and relevant case studies.

This compound functions primarily as a selective inhibitor of PTP1B. By inhibiting PTP1B, this compound enhances the phosphorylation of insulin receptor substrates and downstream signaling pathways, including the Akt and ERK pathways. These pathways are critical for maintaining cellular functions such as glucose uptake and neuronal survival.

Key Findings on Mechanisms:

  • Akt Pathway Activation : this compound treatment leads to increased phosphorylation of Akt (pAkt), which is crucial for cell survival and metabolism. In experimental models, this compound has been shown to restore pAkt levels after ischemic injury, suggesting a protective effect on neurons .
  • Blood-Brain Barrier Protection : In studies involving transient middle cerebral artery occlusion (tMCAO) in mice, this compound demonstrated the ability to maintain blood-brain barrier (BBB) integrity by preserving tight junction proteins like ZO-1 and occludin. This effect was mediated through the Akt/FoxO1 signaling pathway .

Efficacy in Ischemic Injury Models

A study conducted on tMCAO mice revealed that administration of this compound (10 mg/kg) significantly reduced BBB breakdown and maintained tight junction protein levels compared to vehicle-treated controls. The protective effects were diminished when PI3K or ERK pathways were inhibited prior to treatment with this compound, indicating that these pathways play a critical role in its neuroprotective effects .

Impact on Diabetes and Obesity

This compound has also been investigated for its therapeutic effects in metabolic disorders. In experimental models of diabetes and obesity, this compound improved insulin sensitivity and glucose tolerance. This was attributed to enhanced insulin signaling due to PTP1B inhibition, which facilitates better glucose uptake in peripheral tissues .

Data Tables

Study Model Dosage Primary Findings
tMCAO mice10 mg/kgPreserved BBB integrity; restored ZO-1 levels; activated Akt/FoxO1 pathway
Diabetic ratsVariesImproved insulin sensitivity; enhanced glucose tolerance

Case Studies

  • Neuroprotection in Ischemia :
    • In a controlled experiment using tMCAO mice, this compound was administered post-reperfusion. The results indicated significant neuroprotection evidenced by reduced infarct size and improved neurological scores compared to controls .
  • Metabolic Disorders :
    • A study assessed the effects of this compound on diabetic rats. The compound significantly lowered blood glucose levels and improved insulin sensitivity after 4 weeks of treatment, showcasing its potential as a therapeutic agent for diabetes management .

Eigenschaften

IUPAC Name

N-hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31NO3S2/c1-2-3-4-8-19-33(30,31)28-27(29)26-17-13-23(14-18-26)21-32-20-22-11-15-25(16-12-22)24-9-6-5-7-10-24/h5-7,9-18H,2-4,8,19-21H2,1H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXMABKUVSOEJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCS(=O)(=O)NC(=O)C1=CC=C(C=C1)CSCC2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

A: KY-226 functions by inhibiting PTP1B, an enzyme that negatively regulates insulin and leptin signaling pathways. [] By inhibiting PTP1B, this compound enhances insulin sensitivity and leptin signaling, leading to improved glucose metabolism and reduced body weight. [] This mechanism distinguishes this compound from PPARγ agonists, a class of anti-diabetic drugs associated with adverse effects like weight gain. []

A: In studies using diabetic db/db mice, this compound effectively reduced plasma glucose, HbA1c levels, and triglyceride levels without causing weight gain. [] This is in contrast to pioglitazone, a PPARγ agonist, which demonstrated similar anti-diabetic effects but with increased body weight. [] Additionally, this compound successfully lowered food consumption and body weight gain in diet-induced obese mice, highlighting its potential as an anti-obesity agent. []

A: Recent research has identified this compound as a potential inhibitor of SARS-CoV-2 papain-like protease (PLpro). [, ] In vitro studies have shown that this compound binds to PLpro and inhibits its activity. [, ] While further research is necessary to explore its therapeutic potential against SARS-CoV-2, this finding suggests that this compound may possess antiviral properties in addition to its anti-diabetic and anti-obesity effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.